Cas no 86-81-7 (3,4,5-Trimethoxybenzaldehyde)

3,4,5-Trimethoxybenzaldehyde structure
3,4,5-Trimethoxybenzaldehyde structure
اسم المنتج:3,4,5-Trimethoxybenzaldehyde
كاس عدد:86-81-7
وسط:C10H12O4
ميغاواط:196.199883460999
MDL:MFCD00003364
CID:34391
PubChem ID:6858

3,4,5-Trimethoxybenzaldehyde الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • 3,4,5-Trimethoxybenzaldehyde
    • TMBA
    • 3,4,5-Trimethoxybenzaldeh
    • 3,4,5-Trimethoxybenz
    • 3.4.5-Trimethoxyphenylaldehyde
    • 3,4,5-(OMe)3-C6H2CHO
    • 3,4,5-tri-(OMe)-PhCHO
    • 3,4,5-tri-MeO-C6H2CHO
    • 3,4,5-trimethoxy-benzaldehyde
    • 3,4,5-tri-OMe-C6H3CHO
    • BENZALDEHYDE,3,4,5-TRIMETHOXY
    • EINECS 201-701-6
    • tri-o-methylgallaldehyde
    • NSC 16692
    • Benzaldehyde, 3,4,5-trimethoxy-
    • 3,4,5-trimethoxy benzaldehyde
    • BENZALDEHYDE,3,4,5-TRIMETHOXY-
    • WL86YD76N6
    • OPHQOIGEOHXOGX-UHFFFAOYSA-N
    • NSC16692
    • PubChem8266
    • 3,5-Trimethoxybenzaldehyde
    • 3,4,5 trimethoxybenzaldehyde
    • KSC490M1D
    • 3,4,5 -trimethoxybenzaldehy
    • W-104057
    • Q15634093
    • 3,4,5,-trimethoxy benzaldehyde
    • FT-0675585
    • 3,4,5-Trimethoxybenzaldehyde, purum, >=98.0% (HPLC)
    • 3, 4, 5-trimethoxy-benzaldehyde
    • CHEMBL3577781
    • BBL007764
    • 3,4,5-trimethoxybenzaldehyd
    • SCHEMBL96635
    • AC-11732
    • Trimethoprim Intermediates
    • Z104472688
    • T0059
    • BRN 0395163
    • NSC-16692
    • PD002060
    • A841837
    • 86-81-7
    • 3,4,5 -trimethoxybenzaldehyde
    • STK498479
    • F3099-6595
    • CCG-231504
    • EN300-19082
    • 3, 4, 5-trimethoxybenzaldehyde
    • BCP30525
    • 4-08-00-02719 (Beilstein Handbook Reference)
    • LS-25170
    • MFCD00003364
    • SY010811
    • STR03224
    • 3,4,5-Trimethoxybenzoic Acid,(S)
    • DTXSID4058948
    • AKOS000118928
    • FT-0614154
    • InChI=1/C10H12O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-6H,1-3H
    • UNII-WL86YD76N6
    • NSC778227
    • 3,4,5,-trimethoxybenzaldehyde
    • AI3-36673
    • 3,4,5-Trimethoxybenzaldehyde, 98%
    • HY-W009886
    • FT-0675584
    • NSC-778227
    • AC7996
    • CS-W010602
    • CS-T-45540
    • 3,4,5-Trimethoxybenzaldehyde (ACI)
    • NS00039152
    • DB-056953
    • 3,4,5-Trimethoxy-benzaldehyde; NSC 16692;
    • MDL: MFCD00003364
    • نواة داخلي: 1S/C10H12O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-6H,1-3H3
    • مفتاح Inchi: OPHQOIGEOHXOGX-UHFFFAOYSA-N
    • ابتسامات: O=CC1C=C(OC)C(OC)=C(OC)C=1
    • برن: 0395163

حساب السمة

  • نوعية دقيقة: 196.07400
  • النظائر كتلة واحدة: 196.073559
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 0
  • عدد مستقبلات الهيدروجين بوند: 4
  • عدد الذرات الثقيلة: 14
  • تدوير ملزمة العد: 4
  • تعقيدات: 169
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • tautomeric العد: nothing
  • إكسلوغ 3: 0.9
  • طوبولوجي سطح القطب: 44.8
  • تهمة السطحية: 0

الخصائص التجريبية

  • اللون / الشكل: White to yellowish needle crystals
  • كثيف: 1.2166 (rough estimate)
  • نقطة انصهار: 75.0 to 78.0 deg-C
  • نقطة الغليان: 165°C/10mmHg(lit.)
  • نقطة الوميض: 163-165℃/10mm
  • انكسار: 1.5550 (estimate)
  • الذوبان: methanol: 0.1 g/mL, clear
  • معامل توزيع المياه: Slightly soluble
  • بسا: 44.76000
  • لوغب: 1.52490
  • حساسية: Air Sensitive

3,4,5-Trimethoxybenzaldehyde أمن المعلومات

3,4,5-Trimethoxybenzaldehyde بيانات الجمارك

  • رمز النظام المنسق:29124900
  • بيانات الجمارك:

    China Customs Code:

    2912499000

    Overview:

    2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Appearance of tetraformaldehyde

    Summary:

    2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

3,4,5-Trimethoxybenzaldehyde الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045187-1kg
3,4,5-Trimethoxybenzaldehyde
86-81-7 98%
1kg
¥1014.00 2024-07-28
TRC
T795635-100g
3,4,5-Trimethoxybenzaldehyde
86-81-7
100g
$150.00 2023-05-17
eNovation Chemicals LLC
D630835-1kg
3,4,5-Trimethoxybenzaldehyde
86-81-7 97%
1kg
$350 2024-06-05
Enamine
EN300-19082-50.0g
3,4,5-trimethoxybenzaldehyde
86-81-7 95%
50.0g
$50.0 2023-07-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045187-25g
3,4,5-Trimethoxybenzaldehyde
86-81-7 98%
25g
¥45 2023-04-13
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T37600-25g
3,4,5-Trimethoxybenzaldehyde
86-81-7
25g
¥36.0 2021-09-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T100663-25g
3,4,5-Trimethoxybenzaldehyde
86-81-7 98%
25g
¥35.90 2023-09-19
MedChemExpress
HY-W009886-10mM*1mLinDMSO
3,4,5-Trimethoxybenzaldehyde
86-81-7 99.69%
10mM*1mLinDMSO
¥550 2022-05-18
TRC
T795635-5g
3,4,5-Trimethoxybenzaldehyde
86-81-7
5g
$ 52.00 2023-09-05
eNovation Chemicals LLC
D379824-500g
3,4,5-Trimethoxybenzaldehyde
86-81-7 98%
500g
$255 2024-05-24

3,4,5-Trimethoxybenzaldehyde طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Vanadium oxide (V2O5) ,  Hydrogen peroxide ,  Ammonium bromide Solvents: Water
المراجع
A useful and environmentally benign synthetic protocol for dethiolization by employing vanadium pentoxide catalyzed oxidation of ammonium bromide by hydrogen peroxide
Mondal, Ejabul; et al, Chemistry Letters, 2001, (11), 1158-1159

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Acetyl chloride ,  Sodium nitrite Solvents: Dichloromethane ;  10 min, 0 - 5 °C
1.2 Solvents: Dichloromethane ;  5 min, 0 - 5 °C
1.3 Reagents: Water ;  5 °C → rt; 20 min, rt
المراجع
A highly efficient procedure for regeneration of carbonyl groups from their corresponding oxathioacetals and dithioacetals using sodium nitrite and acetyl chloride in dichloromethane
Khan, Abu T.; et al, Synlett, 2003, (3), 377-381

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Periodic acid (H5IO6) ,  1H-Imidazolium, 3-dodecyl-1-methyl-, (T-4)-tetrachloroferrate(1-) (1:1) Solvents: 1H-Imidazolium, 3-dodecyl-1-methyl-, (T-4)-tetrachloroferrate(1-) (1:1) ;  1.5 h, 30 °C
المراجع
Highly efficient oxidation of organic halides to aldehydes and ketones with H5IO6 in ionic liquid [C12mim][FeCl4]
Hu, Yu Lin; et al, Catalysis Communications, 2010, 11(10), 923-927

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Dimethylformamide ;  overnight, rt
1.2 Solvents: Water ;  rt
المراجع
Rationally designed molecules for resurgence of cyanide mitigated cytochrome c oxidase activity
Kaur, Harpreet; et al, Bioorganic Chemistry, 2019, 82, 229-240

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  rt
2.1 Reagents: Pyridinium chlorochromate ;  2 h, 10 - 25 °C
المراجع
Fluorinated benzylidene indanone exhibits antiproliferative activity through modulation of microtubule dynamics and antiangiogenic activity
Srivastava, Ankita; et al, European Journal of Pharmaceutical Sciences, 2020, 154,

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Cerium ammonium nitrate Solvents: Acetonitrile
المراجع
Lewis acid assisted permanganate oxidations
Lai, Sheng; et al, Tetrahedron, 2002, 58(49), 9879-9887

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Iron(3+), tris(2,2′-bipyridine-κN1,κN1′)-, (OC-6-11)-, perchlorate (1:3) ,  Tetrafluoroboric acid Solvents: Acetonitrile ,  Water
المراجع
Convenient and mild dethioacetalization method using [Fe(bpy)3(ClO4)3.3H2O]
Murase, Masayuki; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(9), 3595-8

طريقة الإنتاج 8

رد فعل الشرط
1.1 Catalysts: Iron chloride (FeCl3) Solvents: Benzene
المراجع
Selective regeneration of carbonyl compounds from aldoximes and ketoximes, catalyzed by FeCl3 and SeO2
Hangarge, R. V.; et al, Indian Journal of Chemistry, 2002, (6), 1302-1304

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Cesium carbonate Solvents: 1,2-Dimethoxyethane ;  25 min, 145 °C
المراجع
Microwave-assisted methylation of phenols with tetramethylammonium chloride in the presence of K2CO3 or Cs2CO3
Maras, Nenad; et al, Tetrahedron, 2008, 64(51), 11618-11624

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Cetyltrimethylammonium tribromide Solvents: Dichloromethane
المراجع
An expedient and efficient method for the cleavage of dithioacetals to the corresponding carbonyl compounds using organic ammonium tribromide (OATB)
Mondal, Ejabul; et al, Synlett, 2001, (6), 785-786

طريقة الإنتاج 11

رد فعل الشرط
1.1 Catalysts: Iron chloride (FeCl3)
المراجع
Ferric chloride induced catalytic cleavage of oximes and hydrazones under solvent-free conditions
Bose, D. Subhas; et al, Indian Journal of Chemistry, 2001, (8), 719-721

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dimethyl sulfoxide ,  Tetrahydrofuran
1.2 Reagents: Water
المراجع
A mild and versatile method for the oxidative cleavage of oximes and tosylhydrazones to carbonyl compounds
Bose, D. Subhas; et al, Synlett, 1998, (9), 977-978

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Oxygen Catalysts: Chloramine-T ,  Potassium osmate dihydrate Solvents: tert-Butanol ,  Water ;  25 min, rt
1.2 Reagents: Sodium sulfite ;  30 min, rt
المراجع
Osmium (VI) catalyzed chemoselective oxidation of allylic and benzylic alcohols
Devari, Shekaraiah; et al, Tetrahedron Letters, 2013, 54(48), 6407-6410

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Hydrogen peroxide Catalysts: 1-Hexadecanaminium, N,N,N-trimethyl-, (PB-7-34-111′1′2)-oxodiperoxy(2-pyridineca… Solvents: Water ;  24 h, 50 °C
المراجع
Controlled and Predictably Selective Oxidation of Activated and Unactivated C(sp3)-H Bonds Catalyzed by a Molybdenum-Based Metallomicellar Catalyst in Water
Thiruvengetam, Prabaharan; et al, Journal of Organic Chemistry, 2022, 87(6), 4061-4077

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: Sodium carbonate Solvents: Water ;  rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 9 - 10; 3 h, 45 - 60 °C
المراجع
Improvement of the synthetic process of 3, 4, 5-trimethoxybenzaldehyde
Dai, Yong, Yancheng Gongxueyuan Xuebao, 2007, 20(4), 1-3

طريقة الإنتاج 16

رد فعل الشرط
1.1 Catalysts: Alumina ,  Iodine Solvents: Ethanol ;  10 min, rt
1.2 Reagents: Water ;  15 min, rt
المراجع
Iodine-alumina as an efficient and useful catalyst for the regeneration of carbonyl functionality from the corresponding 1,3-oxathiolanes and 1,3-dithiolanes in aqueous system
Rohman, Rumum Md.; et al, Tetrahedron Letters, 2010, 51(21), 2862-2864

طريقة الإنتاج 17

رد فعل الشرط
1.1 Catalysts: Ethanaminium, N,N,N-trimethyl-1-oxo-, (tribromide) Solvents: Dichloromethane
المراجع
A useful and convenient synthetic protocol for interconversion of carbonyl compounds to the corresponding 1,3-oxathiolanes and vice versa employing organic ammonium tribromide (OATB)
Mondal, Ejabul; et al, Tetrahedron Letters, 2002, 43(15), 2843-2846

طريقة الإنتاج 18

رد فعل الشرط
1.1 Reagents: Hydrogen peroxide Catalysts: 2145138-84-5 Solvents: Water ;  1 h, 70 °C
المراجع
Direct oxidation of alcohols catalysed by heterometallic complex [CuNi(bz)3(bpy)2]ClO4 to aldehydes and ketones mediated by hydrogen peroxide as a terminal oxidant
Asthana, Mrityunjaya; et al, Inorganica Chimica Acta, 2020, 502,

طريقة الإنتاج 19

رد فعل الشرط
1.1 Catalysts: Molybdenum oxide (MoO3) ,  Silica Solvents: Acetone ,  Water ;  51 min, 110 °C
المراجع
Protection and deprotection of acetals by using MoO3/SiO2
Bhosale, Rajesh; et al, Synthetic Communications, 2006, 36(5), 659-663

طريقة الإنتاج 20

رد فعل الشرط
1.1 Reagents: Sulfuric acid
المراجع
Efficient synthesis of 3,4,5-trimethoxybenzaldehyde via Reissert aldehyde synthesis
Schwartz, Alan, Journal of Organic Chemistry, 1982, 47(11), 2213-14

طريقة الإنتاج 21

رد فعل الشرط
1.1 Reagents: N-Bromosuccinimide Catalysts: Water
المراجع
Rapid and selective regeneration of carbonyl compounds from their oximes under mild, neutral and solvent-free conditions
Bandgar, B. P.; et al, Organic Preparations and Procedures International, 2000, 32(4), 391-394

طريقة الإنتاج 22

رد فعل الشرط
1.1 Reagents: Potassium persulfate ,  Poly(methylhydrosiloxane) Catalysts: Ferrocene ,  Iron(II) phthalocyanine Solvents: Acetonitrile ,  Water ;  6 h, 80 °C
المراجع
Bio-inspired iron-catalyzed oxidation of alkylarenes enables late-stage oxidation of complex methylarenes to arylaldehydes
Hu, Penghui; et al, Nature Communications, 2019, 10(1), 1-9

طريقة الإنتاج 23

رد فعل الشرط
1.1 Reagents: Acetic acid ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Water
المراجع
Facile oxidative cleavage of semicarbazones, tosylhydrazones and phenylhydrazones with Oxone
Bose, D. Subhas; et al, Indian Journal of Chemistry, 1999, (7), 835-836

طريقة الإنتاج 24

رد فعل الشرط
المراجع
An efficient synthesis of 3,4,5-trimethoxybenzaldehyde from vanillin
Rao, Durvasula V.; et al, Synthesis, 1983, (4),

طريقة الإنتاج 25

رد فعل الشرط
1.1 Catalysts: Ferrous ammonium sulfate hexahydrate Solvents: Dichloromethane ;  5 min, 28 °C
1.2 Reagents: Tetrabutylammonium hydroxide Solvents: Water ;  12 h, 28 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, 28 °C
المراجع
Quantitative Methylation of Lignin Monomers Using Tetrabutylammonium Hydroxide and MeI and Applications in Organic Synthesis
Zuo, Yajie; et al, ACS Omega, 2023, 8(7), 7057-7062

طريقة الإنتاج 26

رد فعل الشرط
1.1 Reagents: Vitride Solvents: Toluene ,  Morpholine
المراجع
Reductions by metal alkoxyaluminum hydrides. Part II. Carboxylic acids and derivatives, nitrogen compounds, and sulfur compounds
Malek, Jaroslav, Organic Reactions (Hoboken, 1988, 36,

طريقة الإنتاج 27

رد فعل الشرط
1.1 Reagents: Hydrazine Solvents: Water ;  reflux
1.2 Reagents: Ammonium hydroxide ,  Potassium ferricyanide Catalysts: Tetrabutylammonium bromide Solvents: Toluene ;  rt
المراجع
Synthesis of aminoalkyl-substituted polymethoxychalcone derivatives and their antiproliferative activities against three human cancer cell lines
Chen, Mingxia; et al, Chemical Research in Chinese Universities, 2016, 32(5), 754-759

طريقة الإنتاج 28

رد فعل الشرط
1.1 Reagents: Periodic acid (H5IO6) Catalysts: Vanadium oxide (V2O5) Solvents: 1-Butyl-4-methylpyridinium hexafluorophosphate ;  rt; 3 h, 50 °C
المراجع
Efficient and convenient oxidation of organic halides to aldehydes and ketones catalyzed by H5IO6/V2O5 in ionic liquid [bmpy][PF6]
Hu, Yu-Lin; et al, Journal of the Chinese Chemical Society (Taipei, 2010, 57(1), 28-33

طريقة الإنتاج 29

رد فعل الشرط
1.1 Reagents: 2-Iodoxybenzoic acid Catalysts: β-Cyclodextrin Solvents: Water ;  25 min, rt
المراجع
Facile deprotection of 1,3-oxathiolanes to carbonyl compounds with O-iodoxy benzoic acid (IBX) in the presence of β-cyclodextrin in water
Reddy, M. Somi; et al, Synthetic Communications, 2006, 36(24), 3771-3775

طريقة الإنتاج 30

رد فعل الشرط
1.1 Reagents: Potassium formate ,  Methyldicyclohexylamine Catalysts: Tetrabutylammonium iodide ,  Dichloro[(1,2,5,6-η)-1,5-cyclooctadiene]palladium ,  Bis(dibenzylideneacetone)palladium ,  Phosphine, tricyclohexyl-, tetrafluoroborate(1-) (1:1) ,  Tri-tert-butylphosphonium tetrafluoroborate Solvents: Acetonitrile ;  18 h, rt → 80 °C
المراجع
Reductive Carbonylation of Aryl Halides Employing a Two-Chamber Reactor: A Protocol for the Synthesis of Aryl Aldehydes Including 13C- and D-Isotope Labeling
Korsager, Signe; et al, Journal of Organic Chemistry, 2013, 78(12), 6112-6120

طريقة الإنتاج 31

رد فعل الشرط
1.1 Catalysts: Antimony pentachloride Solvents: Dichloromethane ;  0 °C; 2 h, rt
المراجع
Antimony pentachloride-promoted regeneration of carbonyl compounds from oximes
Narsaiah, A. Venkat; et al, Synthesis, 2003, (12), 1881-1882

طريقة الإنتاج 32

رد فعل الشرط
1.1 Reagents: Potassium hydroxide ,  Oxygen Catalysts: Carbon ,  Nickel platinum alloy (supported by carbon nanotube) Solvents: Toluene ;  2 h, 80 °C
المراجع
Single-Walled Carbon Nanotube Supported PtNi Nanoparticles (PtNi@SWCNT) Catalyzed Oxidation of Benzyl Alcohols to the Benzaldehyde Derivatives in Oxygen Atmosphere
Goksu, Haydar; et al, Scientific Reports, 2020, 10(1),

طريقة الإنتاج 33

رد فعل الشرط
1.1 Reagents: tert-Butyl nitrite ,  Oxygen Catalysts: Bis[1,3-dihydro-1,1,3,3-tetramethyl-4-(4-pyridinyl-κN)-7-(4-pyridinyl)-2H-isoind… Solvents: 1,1,2,2-Tetrachloroethane-d2 ;  3 h, 80 °C
المراجع
A Crystalline Porous Coordination Polymer Decorated with Nitroxyl Radicals Catalyzes Aerobic Oxidation of Alcohols
Li, Liangchun; et al, Journal of the American Chemical Society, 2014, 136(21), 7543-7546

طريقة الإنتاج 34

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Water
المراجع
A ligand-free, powerful, and practical method for methoxylation of unactivated aryl bromides by use of the CuCl/HCOOMe/MeONa/MeOH system
Guo, Ying; et al, Research on Chemical Intermediates, 2015, 41(11), 8651-8664

طريقة الإنتاج 35

رد فعل الشرط
1.1 Reagents: Cobalt diacetate ,  Manganese diacetate ,  Oxygen
المراجع
The selective liquid-phase oxidation of 3,4,5-trimethoxytoluene to 3,4,5-trimethoxybenzaldehyde
Kitajima, Nobumasa; et al, Bulletin of the Chemical Society of Japan, 1988, 61(3), 1035-7

طريقة الإنتاج 36

رد فعل الشرط
1.1 Reagents: Acetyl chloride ,  Sodium nitrite Solvents: Dichloromethane ;  10 min, 0 - 5 °C
1.2 Solvents: Dichloromethane ;  5 min, 0 - 5 °C
1.3 Reagents: Water ;  5 °C → rt; 20 min, rt
المراجع
A highly efficient procedure for regeneration of carbonyl groups from their corresponding oxathioacetals and dithioacetals using sodium nitrite and acetyl chloride in dichloromethane
Khan, Abu T.; et al, Synlett, 2003, (3), 377-381

طريقة الإنتاج 37

رد فعل الشرط
1.1 Reagents: Tetrabutylammonium tribromide Solvents: Dichloromethane
المراجع
An expedient and efficient method for the cleavage of dithioacetals to the corresponding carbonyl compounds using organic ammonium tribromide (OATB)
Mondal, Ejabul; et al, Synlett, 2001, (6), 785-786

طريقة الإنتاج 38

رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Dimethylformamide ;  overnight, rt
1.2 Reagents: Water
المراجع
Rationally Designed Circularly Arranged Sextuple Molecule with Dimethoxyphenolic Tentacles for Ample Hunting of Cyanide
Singh, Palwinder ; et al, ACS Omega, 2018, 3(7), 8003-8008

3,4,5-Trimethoxybenzaldehyde Raw materials

3,4,5-Trimethoxybenzaldehyde Preparation Products

3,4,5-Trimethoxybenzaldehyde الموردين

Minglong (Xianning) Medicine Co., Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
(CAS:86-81-7)3,4,5- trimethoxybenzaldehyde
رقم الطلب:ML 2024-10
حالة المخزون:0
كمية:1G~1KG~25KG
نقاء:99%
آخر تحديث معلومات التسعير:Wednesday, 16 October 2024 17:02
الأسعار ($):0

3,4,5-Trimethoxybenzaldehyde الوثائق ذات الصلة

الموردين الموصى بهم
Suzhou Senfeida Chemical Co., Ltd
(CAS:86-81-7)3,4,5-Trimethoxybenzaldehyde
sfd8519
نقاء:99.9%
كمية:200kg
الأسعار ($):استفسار
Amadis Chemical Company Limited
(CAS:86-81-7)3,4,5-Trimethoxybenzaldehyde
A1204113
نقاء:99%
كمية:500g
الأسعار ($):165.0